4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride
Description
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 247584-10-7) is a pyrazole-derived compound with the molecular formula C₈H₁₅ClN₄O and a molecular weight of 218.68 g/mol. Structurally, it features a pyrazole ring substituted with amino, methyl, propyl, and carboxamide groups, with a hydrochloride salt enhancing its solubility .
This compound is primarily recognized as a synthetic intermediate in the production of pharmaceuticals, notably Sildenafil (Viagra®), where it acts as a key impurity during synthesis . Beyond pharmaceuticals, it has gained traction in agricultural applications, particularly as a pesticide component due to its enzyme-inhibiting properties. The global market for this compound was valued at $120 million in 2022, with a projected CAGR of 7.2% through 2030, driven by demand for eco-friendly agrochemicals .
Properties
IUPAC Name |
4-amino-2-methyl-5-propylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-3-4-5-6(9)7(8(10)13)12(2)11-5;/h3-4,9H2,1-2H3,(H2,10,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAOVUDRQJPVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1N)C(=O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436908 | |
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1688656-88-3, 247584-10-7 | |
| Record name | 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1688656-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247584-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-propyl-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride typically involves multiple steps. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments, such as inert atmospheres and specific temperature ranges.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Biological Applications
-
Pharmacological Uses:
- Hypolipidemic Agent: The compound has been identified as a potent hypolipidemic agent, suggesting its potential in managing lipid levels in the body .
- Phosphodiesterase Inhibition: It acts as a possible inhibitor of phosphodiesterase type 1 (PDE1), which is involved in various signaling pathways related to cardiovascular health .
- Synthesis of Pharmaceuticals:
Industrial Applications
- Chemical Synthesis:
- Research and Development:
Case Study 1: Sildenafil Synthesis
In a study focusing on the synthesis of Sildenafil, this compound was identified as a critical impurity. The research outlined methods for minimizing this impurity during production processes, thereby enhancing the purity and efficacy of the final pharmaceutical product .
Case Study 2: PDE Inhibition Studies
Another research project investigated the inhibitory effects of various pyrazole derivatives on phosphodiesterase enzymes. The findings indicated that modifications to the structure of this compound could lead to compounds with improved selectivity and potency against PDE1, highlighting its potential therapeutic applications in cardiovascular diseases .
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride involves its role as an intermediate in the synthesis of Sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, Sildenafil increases blood flow to the penis, facilitating an erection .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s structural analogs include:
| Compound Name | CAS Number | Similarity Score | Key Structural Variations |
|---|---|---|---|
| 1,3-Dimethyl-1H-pyrazole-5-carboxamide | 136678-93-8 | 0.84 | Lacks propyl and amino groups; methyl at C1 and C3 |
| 4-Amino-1,3,5-trimethylpyrazole HCl | 1185303-62-1 | 0.71 | Additional methyl group at C5; no propyl chain |
| Chlorodenafil | 1058653-74-9 | — | Larger heterocyclic core with chloro and ethoxy groups |
The target compound’s propyl chain and amino group at C4 distinguish it from simpler analogs like 1,3-Dimethyl-1H-pyrazole-5-carboxamide, which lacks these substituents . Chlorodenafil, a phosphodiesterase-5 (PDE5) inhibitor, shares a pyrazole-carboxamide backbone but incorporates a chlorinated aromatic ring system, enhancing its pharmaceutical activity .
Physicochemical Properties
The hydrochloride salt form of the target compound enhances its aqueous solubility compared to neutral analogs like Chlorodenafil, which exhibits lower solubility due to its hydrophobic aromatic groups .
Key Research Findings
- Structural-Activity Relationship (SAR) : The propyl chain in the target compound improves lipid solubility, enhancing its penetration in agricultural formulations .
- Purity Challenges : As a Sildenafil impurity, its presence >0.1% can affect drug efficacy, necessitating stringent HPLC monitoring .
- Thermal Stability : The compound’s high boiling point (325.9°C) supports its use in high-temperature pesticide processing .
Biological Activity
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride, also known as Aficamten Impurity 37, is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is recognized for its structural characteristics and its implications in various therapeutic areas, especially as an anticancer and anti-inflammatory agent.
- Molecular Formula : C₈H₁₄ClN₄O
- Molecular Weight : 218.68 g/mol
- CAS Number : 247584-10-7
- Appearance : White to light yellow powder or crystalline form
- Purity : ≥98.0% (by HPLC)
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. This compound has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Inhibition of cell proliferation |
| SF-268 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Cell cycle arrest |
These findings indicate that the compound may disrupt critical cellular processes, leading to reduced viability in cancerous cells .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. Research indicates that certain pyrazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine production and signaling pathways involved in inflammation. The introduction of specific functional groups in the pyrazole structure has been shown to enhance anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is still under investigation. However, several studies suggest that it may act by:
- Inhibiting tubulin polymerization, which is crucial for cell division.
- Inducing apoptosis through mitochondrial pathways.
- Modulating kinase activity linked to cancer progression.
Study 1: Anticancer Efficacy
In a study by Bouabdallah et al., various pyrazole derivatives were screened against Hep-2 and P815 cancer cell lines. The results indicated that compounds similar to 4-Amino-1-methyl-3-propyl exhibited significant cytotoxicity with IC50 values as low as 3.25 mg/mL, suggesting strong potential for further development as anticancer agents .
Study 2: Inhibition of Inflammatory Markers
A study highlighted the ability of pyrazole derivatives to inhibit the production of pro-inflammatory cytokines in vitro. The findings suggested that these compounds could be developed into therapeutic agents for conditions characterized by chronic inflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
